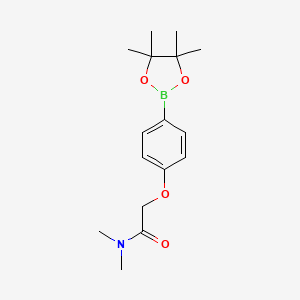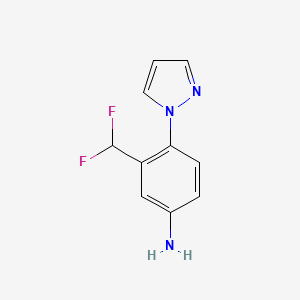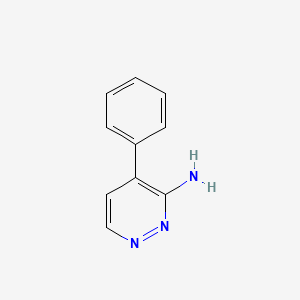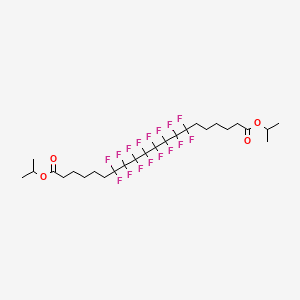![molecular formula C10H15BrN5O13P3 B12078723 [[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)
[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromoadenosine 5’-triphosphate is a modified form of adenosine triphosphate (ATP) where a bromine atom is substituted at the eighth position of the adenine ring. This compound is widely used as an ATP analogue in biochemical research to study ATP-site binding effects on receptor and enzyme function and specificity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoadenosine 5’-triphosphate typically involves the bromination of adenosine triphosphate. The reaction is carried out by treating adenosine triphosphate with bromine in an aqueous solution, followed by purification steps to isolate the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromoadenosine 5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: Similar to ATP, it can be hydrolyzed to adenosine diphosphate and adenosine monophosphate.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as thiols or amines in aqueous or organic solvents.
Hydrolysis: Catalyzed by enzymes like ATPases under physiological conditions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Adenosine diphosphate and adenosine monophosphate.
Applications De Recherche Scientifique
8-Bromoadenosine 5’-triphosphate is extensively used in scientific research due to its unique properties:
Chemistry: Used to study the binding effects on ATP-site receptors and enzymes.
Industry: Utilized in biochemical assays and as a tool for studying enzyme kinetics and receptor functions.
Mécanisme D'action
8-Bromoadenosine 5’-triphosphate exerts its effects by mimicking the natural substrate ATP. It binds to ATP receptors and enzymes, influencing their activity. The bromine substitution at the eighth position alters the binding affinity and specificity, providing insights into the molecular interactions at the ATP-binding sites . It acts as a P2X purinoceptor agonist, similar to ATP, and can stimulate phospholipase C activation and exocytosis in certain cell types .
Comparaison Avec Des Composés Similaires
8-Bromoadenosine 5’-monophosphate: A monophosphate analogue with similar bromine substitution.
8-Bromoadenosine 3’,5’-cyclic monophosphate: A cyclic monophosphate analogue used in similar biochemical studies.
Uniqueness: 8-Bromoadenosine 5’-triphosphate is unique due to its triphosphate structure, which closely mimics ATP, making it particularly useful for studying ATP-dependent processes. Its ability to act as a P2X receptor agonist and its cytotoxic effects on certain cancer cells further distinguish it from other analogues .
Propriétés
IUPAC Name |
[[5-(2-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN5O13P3/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(18)5(17)4(27-8)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,4-6,8,17-18H,2H2,(H,22,23)(H,24,25)(H2,12,13,15)(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZIRTYVMLUIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN5O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester](/img/structure/B12078654.png)

![tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12078660.png)

![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)




![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)



